2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a benzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the pyridine ring: This can be achieved through the reaction of appropriate starting materials under conditions that favor the formation of the pyridine ring.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling reactions: The pyridine derivative is then coupled with a chlorinated benzene derivative through a nucleophilic aromatic substitution reaction.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group and pyridine ring are key structural features that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl group, used as a herbicide.
Uniqueness
2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-2-1-3-19(15(16)10-26)28-14-6-4-12(5-7-14)8-18-17(22)9-13(11-27-18)20(23,24)25/h1-7,9,11H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIPTXZSCXAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.